molecular formula C23H26N6O10S2 B1139419 Momelotinib sulfate CAS No. 1056636-06-6

Momelotinib sulfate

Katalognummer B1139419
CAS-Nummer: 1056636-06-6
Molekulargewicht: 610.62
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Momelotinib is a Janus Kinase inhibitor used to treat intermediate or high-risk myelofibrosis . It is a competitive inhibitor of JAK ATP binding . It was first approved by the FDA on September 15, 2023 . It is used to treat myelofibrosis, a group of myeloproliferative neoplasms characterized by abnormal proliferative hematopoietic stem cells .


Synthesis Analysis

A novel and efficient approach for the synthesis of momelotinib has been developed . This improved synthetic route employed 4-morpholinoaniline and methyl 4-acetylbenzoate as the starting materials to afford momelotinib by a nucleophilic .


Molecular Structure Analysis

Momelotinib is a small molecule with a chemical formula of C23H22N6O2 . It has an average weight of 414.469 and a monoisotopic weight of 414.180423972 . A ribbon depiction of a structural model of FLT3 momelotinib was built using quizartinib and gilteritinib coordinates .


Chemical Reactions Analysis

Momelotinib is a JAK1/JAK2/activin A receptor type 1 inhibitor, which has demonstrated clinically meaningful and durable improvements in anemia, splenomegaly, and symptoms in patients with myelofibrosis across 3 phase 3 trials .


Physical And Chemical Properties Analysis

Momelotinib is a small molecule with a chemical formula of C23H22N6O2 . It has an average weight of 414.469 and a monoisotopic weight of 414.180423972 .

Wissenschaftliche Forschungsanwendungen

  • Momelotinib has shown efficacy in treating myelofibrosis patients, particularly those with anemia and splenomegaly. It is a Janus kinase (JAK)1/2 inhibitor and also inhibits activin A receptor type 1, impacting cytokine signaling involved in myelofibrosis pathology (Gupta et al., 2017).

  • The drug's safety and therapeutic benefit were evaluated in a phase 1/2 study. It demonstrated tolerability and potential therapeutic activity for subjects with myelofibrosis, supporting further evaluation in ongoing phase 3 randomized trials (Xin et al., 2018).

  • In another phase 2 study, momelotinib was tested for treating polycythemia vera and essential thrombocythemia. The study observed moderate efficacy and some adverse events, such as headache and dizziness (Verstovsek et al., 2017).

  • A comparison study between momelotinib and ruxolitinib, another JAK inhibitor, in JAK inhibitor-naive myelofibrosis patients, showed noninferiority of momelotinib for spleen response, but not for symptom response. It was associated with reduced transfusion requirements (Mesa et al., 2017).

  • Genetic determinants of response to momelotinib in myelofibrosis patients were studied, revealing that somatic mutations (e.g., CALR, ASXL1) and karyotype independently influence survival in patients treated with momelotinib (Pardanani et al., 2014).

  • In a study focusing on pharmacokinetics and disposition, it was found that momelotinib's major circulating human metabolite, M21, is a potent inhibitor of JAK1/2 and ACVR1, suggesting that M21 contributes significantly to the pharmacological activity of momelotinib (Zheng et al., 2018).

Safety And Hazards

The most common nonhematologic treatment-emergent adverse event (AE) occurring in ≥20% of patients was diarrhea (any grade, 27% and grade ≥3, 3%) . Any-grade thrombocytopenia, anemia, and neutropenia occurred in 25%, 23%, and 7% of patients, respectively . The most common reason for momelotinib discontinuation was thrombocytopenia (4% discontinuation rate) .

Zukünftige Richtungen

Momelotinib has demonstrated improvements in splenomegaly, constitutional symptoms, and anemia in myelofibrosis. This long-term analysis pooled data from 3 randomized phase 3 studies of momelotinib (MOMENTUM, SIMPLIFY-1, and SIMPLIFY-2), representing myelofibrosis disease from early (JAK inhibitor–naive) to late (JAK inhibitor–experienced) stages . These trials were registered at www.clinicaltrials.gov as: MOMENTUM (#NCT04173494), SIMPLIFY-1 (#NCT01969838), SIMPLIFY-2 (#NCT02101268), and XAP (#NCT03441113) .

Eigenschaften

IUPAC Name

N-(cyanomethyl)-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O2.2H2O4S/c24-10-12-25-22(30)18-3-1-17(2-4-18)21-9-11-26-23(28-21)27-19-5-7-20(8-6-19)29-13-15-31-16-14-29;2*1-5(2,3)4/h1-9,11H,12-16H2,(H,25,30)(H,26,27,28);2*(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGPMRGWDSQVTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N.OS(=O)(=O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30735338
Record name Sulfuric acid--N-(cyanomethyl)-4-{2-[4-(morpholin-4-yl)anilino]pyrimidin-4-yl}benzamide (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Momelotinib sulfate

CAS RN

1056636-06-6
Record name Sulfuric acid--N-(cyanomethyl)-4-{2-[4-(morpholin-4-yl)anilino]pyrimidin-4-yl}benzamide (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.